1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine

Hematotoxicology Bone marrow suppression In vitro colony formation assay

Essential analytical reference standard for phenylbutazone metabolism studies. Gamma-hydroxyphenylbutazone is the primary hydroxylated metabolite, distinct from oxyphenbutazone, exhibiting a unique C-4 glucuronidation pathway and a broader concentration-response relationship in bone marrow toxicity assays. Pharmacologically inactive, it serves as an ideal negative control for COX inhibition studies. Without this authenticated standard, chromatographic methods cannot reliably distinguish this metabolite, compromising pharmacokinetic and toxicological data integrity.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
CAS No. 568-76-3
Cat. No. B119090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine
CAS568-76-3
Synonyms4-(3-Hydroxybutyl)-1,2-diphenyl-3,5-pyrazolidinedione;  _x000B_1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine;  DL-γ-Hydroxyphenylbutazone; _x000B_(Equilibrium with (6R)-6-methyl-2-oxo-N,N’-diphenyltetrahydro-2H-pyran-3-carbohydrazide)
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C19H20N2O3/c1-14(22)12-13-17-18(23)20(15-8-4-2-5-9-15)21(19(17)24)16-10-6-3-7-11-16/h2-11,14,17,22H,12-13H2,1H3
InChIKeyPPJYQSFRNGSEBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine (CAS 568-76-3) for Research and Analytical Procurement


1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine (CAS 568-76-3), also known as gamma-hydroxyphenylbutazone, is a pyrazolidinedione-class compound that occurs as a primary oxidative metabolite of phenylbutazone via CYP2C9-mediated hydroxylation on the butyl side chain [1]. Unlike the parent compound phenylbutazone (CAS 50-33-9) and the aromatic ring-hydroxylated metabolite oxyphenbutazone (CAS 129-20-4), gamma-hydroxyphenylbutazone possesses a hydroxyl group at the gamma (C-3) position of the 4-butyl substituent, a structural distinction that confers quantitatively different toxicological and metabolic profiles [2]. The compound is supplied as an analytical reference standard for pharmacokinetic studies, impurity profiling, and metabolite identification in biological matrices .

Why 1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine Cannot Be Interchanged with Phenylbutazone or Oxyphenbutazone in Research Applications


Within the phenylbutazone structural class, substitution of gamma-hydroxyphenylbutazone with either the parent compound (phenylbutazone) or the para-hydroxylated metabolite (oxyphenbutazone) introduces analytically and toxicologically meaningful deviations that compromise experimental reproducibility. Gamma-hydroxyphenylbutazone is pharmacologically inactive in contrast to both phenylbutazone and oxyphenbutazone, which retain anti-inflammatory activity via COX inhibition [1]. Furthermore, in vitro bone marrow toxicity assays demonstrate that gamma-hydroxyphenylbutazone exhibits inhibitory activity over a wider concentration range than either comparator, despite comparable potency at therapeutic plasma concentrations [2]. Metabolically, gamma-hydroxyphenylbutazone undergoes C-4 glucuronidation—a distinct conjugation pathway involving a direct C-C bond to glucuronic acid—which differs fundamentally from the O-glucuronidation observed with oxyphenbutazone [3]. These orthogonal differences in pharmacology, toxicology, and conjugation chemistry mean that data generated with any single member of this class cannot be extrapolated to the others without empirical validation using the correct reference standard.

Quantitative Differentiation Evidence for 1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine (CAS 568-76-3) Procurement Decision Support


Bone Marrow Toxicity Profile: Gamma-Hydroxyphenylbutazone Exhibits Broader Concentration-Dependent Inhibition than Phenylbutazone or Oxyphenbutazone

In a direct head-to-head comparison using human bone marrow granulocyte/monocyte precursor cells in vitro, gamma-hydroxyphenylbutazone demonstrates inhibitory activity over a significantly wider concentration range than either phenylbutazone or oxyphenbutazone, although all three compounds exhibit approximately equivalent inhibitory potency at concentrations corresponding to therapeutic peak plasma levels [1]. This broader concentration-dependent inhibition profile represents a quantitative toxicological differentiation that is not predictable from the behavior of either comparator.

Hematotoxicology Bone marrow suppression In vitro colony formation assay

Pharmacological Activity Status: Gamma-Hydroxyphenylbutazone Is Pharmacologically Inactive, in Contrast to Active Comparators Phenylbutazone and Oxyphenbutazone

According to established pharmacological classification in veterinary pharmaceutical compendia, gamma-hydroxyphenylbutazone is explicitly designated as pharmacologically inactive, whereas both phenylbutazone and oxyphenbutazone exhibit strong anti-inflammatory activity via cyclooxygenase inhibition [1]. This binary activity/inactivity distinction is a fundamental differentiation that affects experimental design for any study in which pharmacological activity is a variable of interest.

Pharmacodynamics Anti-inflammatory activity COX inhibition

Conjugation Pathway Differentiation: C-4 Glucuronidation of Gamma-Hydroxyphenylbutazone vs. O-Glucuronidation of Oxyphenbutazone

Gamma-hydroxyphenylbutazone undergoes a unique C-4 glucuronidation pathway in which the glucuronic acid moiety is directly attached to the pyrazolidine ring via a C-C bond, representing a novel class of drug metabolites [1]. In quantitative urinary excretion terms, approximately 12% of total urinary radioactivity following ¹⁴C-phenylbutazone administration is attributable to C(4)-glucuronides of gamma-hydroxyphenylbutazone, whereas oxyphenbutazone glucuronide is present only in small amounts as an O-glucuronide [1]. The plasma AUC of gamma-hydroxyphenylbutazone represents approximately 2% of total ¹⁴C-substances, compared to 23% for oxyphenbutazone and 63% for unchanged phenylbutazone [1].

Drug metabolism Glucuronidation Phase II conjugation

Analytical Method Sensitivity: GLC Quantification Threshold for Gamma-Hydroxyphenylbutazone in Plasma

A validated gas-liquid chromatographic (GLC) method for the determination of gamma-hydroxyphenylbutazone in plasma has been established with a sensitivity threshold of 1.0 μg/mL [1]. This method was specifically extended from an existing phenylbutazone and oxyphenbutazone assay to enable independent quantification of the gamma-hydroxylated metabolite, reflecting the analytical necessity of resolving this compound separately from co-eluting species [1].

Analytical chemistry GLC method validation Plasma drug monitoring

Optimal Research and Industrial Applications for 1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine (CAS 568-76-3) Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Phenylbutazone Metabolite Identification and Quantification in Biological Matrices

Gamma-hydroxyphenylbutazone is an essential analytical reference standard for any study requiring accurate identification and quantification of phenylbutazone metabolites in plasma, urine, or tissue samples. Given that gamma-hydroxyphenylbutazone represents approximately 2% of plasma AUC following phenylbutazone administration and undergoes a structurally distinct C-4 glucuronidation pathway, its chromatographic retention and mass spectrometric fragmentation differ from those of phenylbutazone and oxyphenbutazone [1]. Validated GLC methods with a sensitivity threshold of 1.0 μg/mL have been established specifically for this metabolite [2]. Without an authenticated gamma-hydroxyphenylbutazone reference standard, analytical methods cannot reliably distinguish this metabolite from co-eluting compounds, compromising pharmacokinetic study validity.

In Vitro Toxicology Studies of Phenylbutazone-Class Hematotoxicity

For researchers investigating the hematotoxic mechanisms of phenylbutazone and its metabolites, gamma-hydroxyphenylbutazone must be included as a distinct test article. Direct comparative evidence demonstrates that gamma-hydroxyphenylbutazone inhibits human bone marrow granulocyte/monocyte precursor cell colony formation over a wider concentration range than either phenylbutazone or oxyphenbutazone, despite comparable potency at therapeutic plasma concentrations [3]. This broader concentration-response relationship means that toxicological data generated with phenylbutazone or oxyphenbutazone alone cannot be extrapolated to gamma-hydroxyphenylbutazone. Procurement of this specific compound is necessary for comprehensive bone marrow toxicity screening panels.

Phase II Metabolism and UGT Enzyme Substrate Characterization Studies

Gamma-hydroxyphenylbutazone serves as a mechanistically distinct substrate for investigating C-glucuronidation pathways catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Unlike oxyphenbutazone, which undergoes O-glucuronidation via an O-C bond, gamma-hydroxyphenylbutazone is conjugated via a direct C-C bond to glucuronic acid at the C-4 position of the pyrazolidine ring, representing a novel class of drug metabolites [1]. Quantitative metabolic fate data show that C(4)-glucuronides of gamma-hydroxyphenylbutazone account for 12% of total urinary radioactivity following phenylbutazone dosing [1]. For studies aimed at identifying UGT isoforms responsible for C-glucuronidation or characterizing structure-activity relationships in glucuronide conjugation, gamma-hydroxyphenylbutazone provides a chemically defined probe that is not interchangeable with phenylbutazone or oxyphenbutazone.

Pharmacological Activity Control in Anti-Inflammatory Mechanism Studies

In experimental designs where phenylbutazone or oxyphenbutazone are tested for anti-inflammatory activity, gamma-hydroxyphenylbutazone can function as a structurally related but pharmacologically inactive control compound. Established pharmacological references classify gamma-hydroxyphenylbutazone as pharmacologically inactive, whereas phenylbutazone and oxyphenbutazone exhibit strong anti-inflammatory effects via COX inhibition [4]. This binary activity distinction allows researchers to isolate structure-activity relationships by comparing the active phenylbutazone/oxyphenbutazone pair against the inactive gamma-hydroxyphenylbutazone, controlling for non-specific physicochemical effects while varying the specific hydroxylation site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.